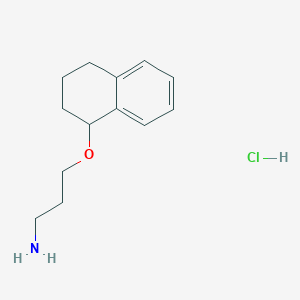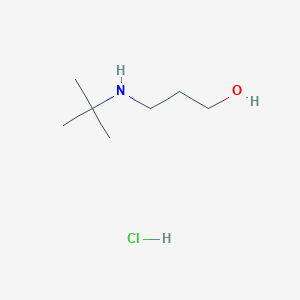
3-(Tert-butylamino)propan-1-ol hydrochloride
Übersicht
Beschreibung
3-(Tert-butylamino)propan-1-ol hydrochloride is a unique chemical compound with the linear formula C7H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-(Tert-butylamino)propan-1-ol hydrochloride is represented by the SMILES string CC©(NCCCO)C.Cl and the InChI string 1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Vibrational Spectroscopy Studies
One study focused on the molecular docking and vibrational spectroscopy of (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, analyzing its inhibitory nature with adrenaline uptake inhibitors. This research suggests potential applications in central nervous system drug discovery, highlighting the molecule's structural and bioactive nature (Sevvanthi, Muthu, & Raja, 2018).
Pharmacological Evaluation
Another study synthesized derivatives related to 3-(Tert-butylamino)propan-1-ol and evaluated their β-adrenergic blocking activity and β-receptor binding affinities. This work emphasizes the compound's role in developing non-selective β-adrenergic blocking activity, showing the potential for therapeutic applications (Jindal et al., 2003).
Development of Pharmacokinetic Models
Research on bupropion and its metabolites involved the development of a pharmacokinetic model to describe the blood-brain barrier transport of these substances. This study provides insights into the therapeutic efficacy of bupropion and its active metabolites, indicating the potential for broader applications in neuroscience and pharmacology (Cremers et al., 2016).
Catalytic Alkylation Studies
A study on the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes showcases the application of related compounds in facilitating chemical reactions, offering a pathway to efficient synthetic processes (Qian, Dawe, & Kozak, 2011).
Enzymatic Resolution and Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine highlights the utility of related compounds in asymmetric synthesis, contributing to advancements in pharmaceutical manufacturing (Torre, Gotor‐Fernández, & Gotor, 2006).
Eigenschaften
IUPAC Name |
3-(tert-butylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAGJXVLLZUUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)
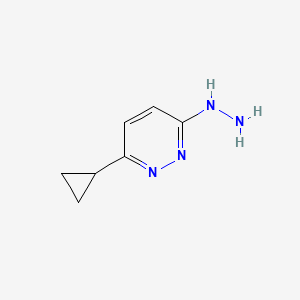
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
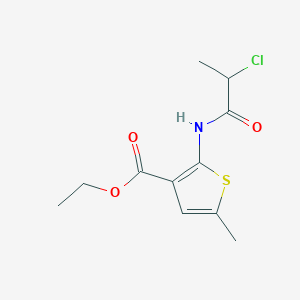

![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
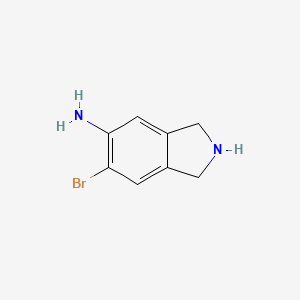

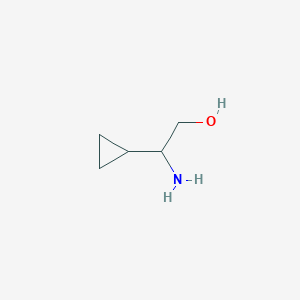
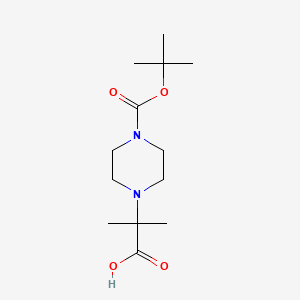
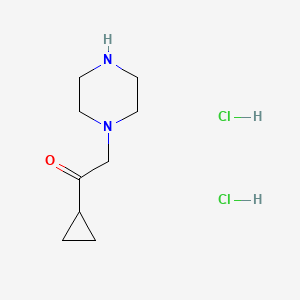
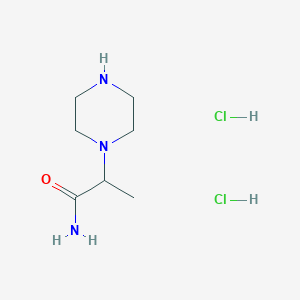
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
